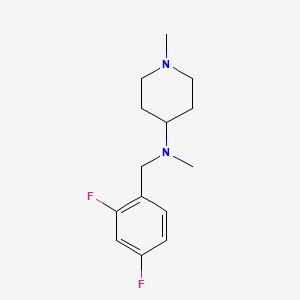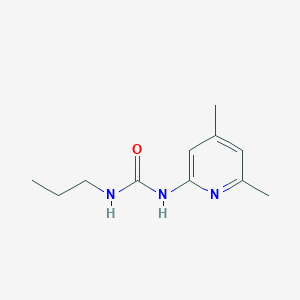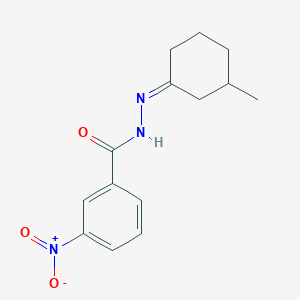![molecular formula C19H16BrN3O6 B5291974 N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as BANA, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. BANA is a derivative of the natural amino acid alanine, with the addition of a 4-bromobenzoyl and 3-nitrophenyl group.
科学研究应用
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as a tool for studying enzyme kinetics. N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has also been used as a substrate for measuring the activity of enzymes such as carboxypeptidase A and elastase.
作用机制
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to certain proteins or enzymes. The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine involves the interaction of the 4-bromobenzoyl and 3-nitrophenyl groups with the target molecule, resulting in a change in the fluorescence properties of the molecule. This change in fluorescence can be used to monitor the binding or activity of the target molecule.
Biochemical and Physiological Effects
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is not known to have any significant biochemical or physiological effects on living organisms. However, its unique properties make it a useful tool for studying the behavior of proteins and enzymes in vitro.
实验室实验的优点和局限性
One advantage of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine. One area of interest is the development of new derivatives of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine with improved properties, such as increased solubility or sensitivity. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine could be used in combination with other fluorescent probes to study complex biological systems, such as protein networks or signaling pathways. Finally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine could be used to develop new diagnostic tools for diseases that involve the dysregulation of specific enzymes or proteins.
合成方法
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is synthesized through a multi-step process, starting with the reaction of alanine with 4-bromobenzoyl chloride to form N-(4-bromobenzoyl)-L-alanine. This intermediate is then reacted with 3-nitrophenylacrylic acid to form N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine. The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
属性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O6/c1-11(19(26)27)21-18(25)16(10-12-3-2-4-15(9-12)23(28)29)22-17(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,25)(H,22,24)(H,26,27)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGAPREVZBDKH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)



![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)